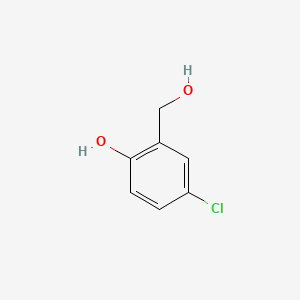5-Chloro-2-hydroxybenzyl alcohol
CAS No.: 5330-38-1
Cat. No.: VC3713652
Molecular Formula: C7H7ClO2
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5330-38-1 |
|---|---|
| Molecular Formula | C7H7ClO2 |
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 4-chloro-2-(hydroxymethyl)phenol |
| Standard InChI | InChI=1S/C7H7ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 |
| Standard InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)CO)O |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CO)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
5-Chloro-2-hydroxybenzyl alcohol contains a benzene ring with three key functional groups: a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and a chlorine atom. The spatial arrangement of these groups gives the molecule its distinctive properties and reactivity patterns.
The compound's molecular structure can be represented by the following chemical identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C7H7ClO2 |
| IUPAC Name | 4-chloro-2-(hydroxymethyl)phenol |
| CAS Number | 5330-38-1 |
| Molecular Weight | 158.581 g/mol |
| SMILES Notation | C1=CC(=C(C=C1Cl)CO)O |
| InChI Key | AFPSETMCMFRVPG-UHFFFAOYSA-N |
| PubChem CID | 79238 |
Chemical Reactivity
The presence of both phenolic hydroxyl and benzylic alcohol groups in the molecule contributes to its chemical reactivity. The phenolic hydroxyl group can participate in hydrogen bonding and can be deprotonated under basic conditions, while the benzylic alcohol can undergo various transformations typical of primary alcohols.
The chlorine substituent modifies the electronic distribution within the aromatic ring, influencing the reactivity of the hydroxyl groups. This halogen substituent also provides a potential site for nucleophilic aromatic substitution reactions under appropriate conditions.
Synthesis Methods
Reduction of 5-Chlorosalicylaldehyde
The most common synthetic route to 5-Chloro-2-hydroxybenzyl alcohol involves the reduction of 5-Chlorosalicylaldehyde using sodium borohydride (NaBH4) in ethanol. This reduction method selectively converts the aldehyde group to a primary alcohol while preserving the aromatic ring structure and other functional groups.
The procedure typically follows these steps:
-
Dissolve 5-Chlorosalicylaldehyde in anhydrous ethanol
-
Add sodium borohydride (NaBH4) to the solution
-
Stir the reaction mixture at room temperature for approximately 3 hours
-
After completion, evaporate the solvent
-
Extract the product with ethyl acetate
-
Wash the extract with brine and dry over sodium sulfate
-
Concentrate the organic layer under reduced pressure
This synthetic approach yields 5-Chloro-2-hydroxybenzyl alcohol with an excellent yield of approximately 91% .
Physical Properties
5-Chloro-2-hydroxybenzyl alcohol exhibits specific physical properties that are important for its handling, storage, and applications. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | Typically off-white to pale yellow |
| Melting Point | 84-90°C |
| Boiling Point | 258.2°C at 760 mmHg |
| Density | 1.395 g/cm³ |
| Flash Point | 110°C |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate |
| Exact Mass | 158.01300 |
| PSA (Polar Surface Area) | 40.46000 |
The compound's relatively high melting and boiling points reflect the presence of hydrogen bonding capabilities due to its hydroxyl groups. Its moderate polar surface area indicates a balance between hydrophilic and hydrophobic properties, which can influence its behavior in biological systems and chemical reactions.
Applications and Research
Synthetic Intermediate
5-Chloro-2-hydroxybenzyl alcohol serves as a valuable intermediate in organic synthesis. Its functional groups provide multiple sites for derivatization, making it useful in the preparation of more complex molecules. The compound can undergo reactions typical of both phenols and primary alcohols, such as:
-
Esterification of the hydroxyl groups
-
Oxidation of the primary alcohol to an aldehyde or carboxylic acid
-
Etherification reactions
-
Substitution of the chlorine atom
These transformation possibilities make it useful in pharmaceutical research, agrochemical development, and the synthesis of specialty chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume